7-Hydroxy Ondansetron is a significant metabolite of Ondansetron, a widely used antiemetic drug that acts primarily as a serotonin 5-HT3 receptor antagonist. This compound has garnered attention due to its potential pharmacological effects and its role in the metabolic pathway of Ondansetron. Understanding the properties, synthesis, and applications of 7-Hydroxy Ondansetron can provide insights into its therapeutic potential and biochemical behavior.
7-Hydroxy Ondansetron is derived from Ondansetron, which is synthesized through various chemical processes involving imidazole and carbazole derivatives. The compound is primarily produced in the human body as a metabolite of Ondansetron after administration.
7-Hydroxy Ondansetron can be classified as:
The synthesis of 7-Hydroxy Ondansetron can be achieved through several methods, primarily focusing on the hydroxylation of Ondansetron. Key synthetic routes include:
The hydroxylation process often involves:
The molecular formula for 7-Hydroxy Ondansetron is . Its structure features a hydroxyl group attached to the carbazole moiety, which is critical for its biological activity.
7-Hydroxy Ondansetron may participate in various chemical reactions, including:
These reactions are crucial for understanding the pharmacokinetics and pharmacodynamics of 7-Hydroxy Ondansetron, influencing its efficacy and safety profile.
7-Hydroxy Ondansetron acts primarily by antagonizing serotonin receptors (5-HT3) in the central nervous system and gastrointestinal tract. This action helps prevent nausea and vomiting by blocking the pathways that trigger these responses.
Relevant analyses such as spectroscopy (NMR, IR) are used to characterize its structure and confirm purity during synthesis.
7-Hydroxy Ondansetron is primarily studied for:
7-Hydroxy Ondansetron (7-OH-ondansetron) is a significant Phase I oxidative metabolite of ondansetron, a first-generation 5-HT₃ receptor antagonist widely used for managing chemotherapy-induced and postoperative nausea. Structurally, it is characterized by a hydroxyl group at the 7-position of the carbazole ring (molecular formula: C₁₈H₁₉N₃O₂; molecular weight: 309.36 g/mol) [4]. Though less abundant than the primary metabolite 8-hydroxyondansetron (40% of metabolites), 7-hydroxyondansetron constitutes <20% of total ondansetron metabolites but contributes to the overall pharmacological profile due to its structural similarity and receptor interactions [1] [2]. Its formation exemplifies the complexity of ondansetron’s biotransformation, involving competitive hydroxylation at multiple sites on the indole ring by cytochrome P450 (CYP) enzymes [2] [6].
Ondansetron undergoes extensive hepatic metabolism via CYP-mediated oxidation, producing three major hydroxylated metabolites: 8-hydroxy (dominant), 7-hydroxy, and 6-hydroxy isomers. The position of hydroxylation critically influences metabolite activity and clearance dynamics.
Key Biotransformation Characteristics
Table 1: Comparative Metabolism of Ondansetron’s Primary Hydroxylated Metabolites
Metabolite | Abundance | Primary CYP Enzyme | Key Functional Attributes |
---|---|---|---|
8-Hydroxyondansetron | ~40% | CYP1A2 | Dominant metabolite; minimal 5-HT₃ affinity |
7-Hydroxyondansetron | <20% | CYP1A2 | Structurally analogous to parent; potential residual receptor binding |
6-Hydroxyondansetron | <5% | CYP3A4/2D6 | Low abundance; negligible activity |
N-Demethylondansetron | Minor | CYP3A4 | Inactive metabolite |
Impact of Physiological and Pathological Factors
While 7-OH-ondansetron is less studied than its parent, its physicochemical and receptor-binding properties influence the net pharmacodynamic output of ondansetron therapy.
Pharmacokinetic Behavior
Table 2: Impact of Hepatic Dysfunction on Ondansetron and 7-Hydroxy Metabolite Exposure
Population | Ondansetron AUC0-inf (ng·h/mL) | 7-OH-Ondansetron Formation | Metabolic Clearance Pathway Alteration |
---|---|---|---|
Healthy (IV 8 mg) | 260.1 (246.96–280.70) | Normal | Balanced CYP1A2/3A4 activity |
Child-Pugh A | 444.61 (80.22–1575.57) | ↓ 20–30% | Moderate CYP1A2 suppression |
Child-Pugh C | 1114.82 (296.27–3423.62) | ↓ 50–60% | Severe CYP1A2/3A4 impairment |
Pharmacodynamic Contributions
Table 3: Physicochemical Properties of 7-Hydroxy Ondansetron
Property | Value | Method/Reference |
---|---|---|
CAS Number | 126702-17-8 | ChemicalBook [4] |
Molecular Formula | C₁₈H₁₉N₃O₂ | [4] |
Molecular Weight | 309.36 g/mol | [4] |
Predicted Boiling Point | 602.4±50.0 °C | QSPR modeling [4] |
Predicted pKa | 9.97±0.40 | Computational estimation [4] |
Solubility | DMSO, Methanol | Experimental data [4] |
LogP (Hydrophobicity) | Lower than parent | Metabolic hydroxylation increases hydrophilicity [6] |
Analytical and Research Implications
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7